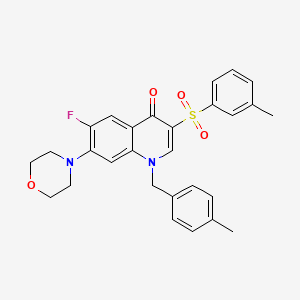

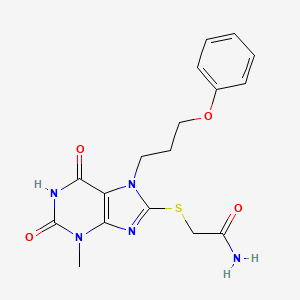

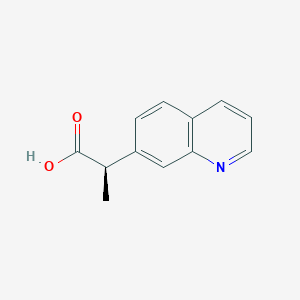

1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Compounds with a benzodiazole core are often used in medicinal chemistry due to their wide range of biological activities . The presence of a fluorophenyl group can influence the compound’s conformation, membrane permeability, intrinsic potency, metabolic pathways, and pharmacokinetic properties .

Molecular Structure Analysis

The molecular structure of similar compounds is often determined by techniques such as scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, Raman microspectroscopy, UV-Vis absorption spectroscopy, and single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve interactions with active sites of certain receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds are often analyzed using techniques such as 1H and 13C Nuclear Magnetic Resonance (NMR) and UV-Vis spectroscopic methods .Scientific Research Applications

Antitumor Properties

1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol derivatives have been extensively studied for their antitumor properties. Research has shown that fluorinated 2-(4-amino-3-substituted-phenyl)benzothiazoles exhibit potent cytotoxicity in vitro against sensitive human breast cancer cell lines while being inactive against non-malignant and other cancer cell types. These compounds demonstrate a biphasic dose-response relationship, highlighting their specificity and potential as antitumor agents (Hutchinson et al., 2001).

Molecular Structure and Crystallography

The molecular and crystal structure of 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol and its complexes have been subjects of detailed study. Investigations into its structure reveal a nonplanar configuration that facilitates the formation of centrosymmetric dimers via hydrogen bonds. This structural characteristic is essential for understanding its reactivity and binding properties, particularly when forming complexes with metals like cadmium(II), which further diversify its application in materials science and bioimaging (Askerov et al., 2018).

Fluorescence-Based Bioimaging

Recent advances have also highlighted the utility of benzothiazole derivatives in bioimaging applications. The development of fluorescence probes based on 1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol derivatives for the selective detection of biological thiols showcases the potential of these compounds in medical diagnostics and research. These probes offer fast response times, high selectivity, and sensitivity, making them suitable for live-cell imaging applications (Zhao et al., 2017).

Safety And Hazards

Future Directions

properties

IUPAC Name |

3-(4-fluorophenyl)-1H-benzimidazole-2-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2S/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)15-13(16)17/h1-8H,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJNDNJRXZKSEJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=S)N2C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-fluorophenyl)-1H-1,3-benzodiazole-2-thiol | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

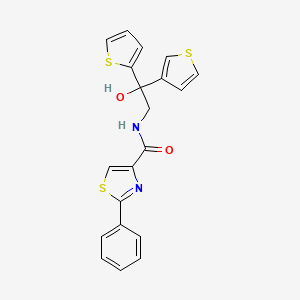

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-phenylpropanamide](/img/structure/B2667545.png)

![6-Fluoro-4-[(4-methoxyphenyl)sulfonyl]-3-(thiomorpholin-4-ylcarbonyl)quinoline](/img/structure/B2667551.png)

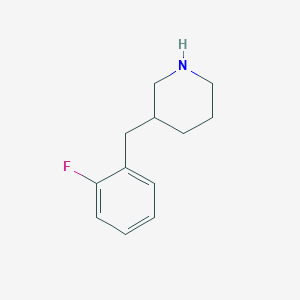

![1-[3-(4-Methoxyphenyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2667553.png)

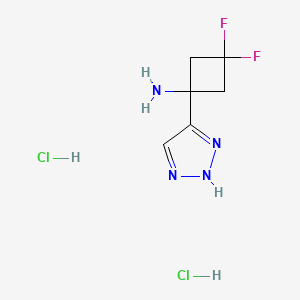

![2-methyl-2H-pyrazolo[3,4-b]pyridin-5-amine hydrochloride](/img/no-structure.png)

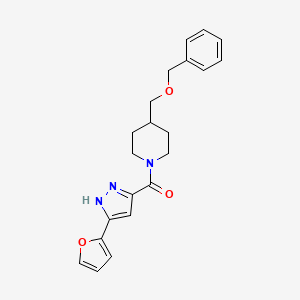

![2-fluoro-N-[5-(oxan-4-yl)-1H-pyrazol-3-yl]pyridine-4-carboxamide](/img/structure/B2667562.png)